2,3-Anhydroerythritol

Description

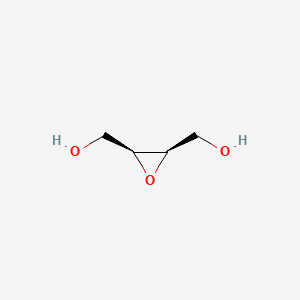

Structure

3D Structure

Properties

CAS No. |

57302-79-1 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.1 g/mol |

IUPAC Name |

[(2S,3R)-3-(hydroxymethyl)oxiran-2-yl]methanol |

InChI |

InChI=1S/C4H8O3/c5-1-3-4(2-6)7-3/h3-6H,1-2H2/t3-,4+ |

InChI Key |

PENWRXZLRDTNBI-ZXZARUISSA-N |

SMILES |

C(C1C(O1)CO)O |

Isomeric SMILES |

C([C@@H]1[C@@H](O1)CO)O |

Canonical SMILES |

C(C1C(O1)CO)O |

Synonyms |

2,3-anhydroerythritol |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Anhydroerythritol

Stereoselective Synthesis Routes to 2,3-Anhydroerythritol

Stereoselectivity is paramount in synthesizing the specific meso structure of this compound. The primary approaches involve either building the epoxide ring onto an alkene backbone or forming it from a pre-existing stereodefined precursor like erythritol (B158007).

The direct epoxidation of an appropriate alkene is a common strategy for forming the oxirane ring of this compound. This method involves the reaction of a C4 alkene, such as cis-1,4-dihydroxy-2-butene, with an epoxidizing agent. Peroxyacids, like meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this transformation. masterorganicchemistry.com The reaction mechanism is a concerted process where the peroxyacid delivers an oxygen atom to the double bond, resulting in the formation of the epoxide. libretexts.org The stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide; thus, starting with a cis-alkene selectively yields the cis-epoxide, which is characteristic of this compound.

One documented synthesis involves the epoxidation of suitable alkene and diene precursors where primary hydroxyl groups are protected during the reaction. nih.gov

An alternative and highly effective strategy employs erythritol as the starting material. Erythritol, a naturally occurring four-carbon sugar alcohol, is an achiral meso compound that provides a readily available and stereochemically defined backbone. wikipedia.orgnih.gov This "chiral pool" approach leverages the existing stereocenters of the precursor to ensure the correct stereochemical outcome.

The synthesis from erythritol typically proceeds via an intramolecular Williamson ether synthesis. libretexts.org This process involves two key steps:

Activation of Hydroxyl Groups : Two adjacent hydroxyl groups of erythritol are converted into good leaving groups, for example, by reacting them with tosyl chloride or mesyl chloride to form tosylates or mesylates.

Ring Closure : The resulting intermediate is treated with a base. The base deprotonates one of the remaining hydroxyl groups, which then acts as a nucleophile, attacking the adjacent carbon bearing the leaving group in an intramolecular SN2 reaction to form the strained three-membered epoxide ring.

This intramolecular cyclization ensures the formation of the desired 2,3-anhydro structure with the correct meso configuration.

Protection and Deprotection Strategies in this compound Synthesis

In multi-step organic syntheses, protecting groups are essential for temporarily blocking reactive functional groups to prevent unwanted side reactions. cem.comneliti.com In the synthesis of this compound, the primary hydroxyl groups must often be protected, particularly when performing reactions on other parts of the molecule, such as the epoxidation of a double bond. nih.gov

The choice of protecting group is critical and must be stable under the reaction conditions while being easily removable later—a process known as deprotection. neliti.com For hydroxyl groups, common protecting groups include ethers, esters, and acetals. oup.com For instance, benzyloxycarbonyl groups have been successfully used to protect the primary hydroxyls during the epoxidation of alkene precursors to form derivatives of this compound. nih.gov The table below summarizes some protecting groups relevant to alcohol protection.

| Protecting Group | Abbreviation | Protection Reagent/Conditions | Deprotection Conditions |

| Benzyl Ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl Ether | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Acetyl Ester | Ac | Acetic anhydride (B1165640) (Ac₂O), Pyridine | NaOMe, MeOH (Base) or aq. Acid |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl), Base | H₂, Pd/C (Hydrogenolysis) |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), Acid catalyst (e.g., PTSA) | Aqueous Acid (e.g., HCl) |

Advanced and Emerging Synthetic Protocols for this compound

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. For epoxide synthesis, this includes the development of advanced catalytic systems and enzymatic approaches.

Catalytic Epoxidation: Advanced protocols often employ transition metal catalysts to achieve high selectivity under mild conditions. Manganese-based catalysts, for example, can promote the epoxidation of various alkenes using hydrogen peroxide as a green terminal oxidant. organic-chemistry.org These catalytic systems can offer advantages over traditional stoichiometric reagents like m-CPBA by minimizing waste and potentially providing higher chemo- and stereoselectivity.

Enzymatic and Chemo-enzymatic Methods: Biocatalysis represents an emerging frontier in epoxide synthesis. Enzymes such as lipases can be used for the highly selective acylation of diols, which can be a key step in differentiating hydroxyl groups for subsequent conversion into an epoxide. Furthermore, the industrial-scale production of the erythritol precursor often relies on the fermentation of glucose by yeasts like Yarrowia lipolytica, which naturally produce the compound. mdpi.com Integrating this biological production with subsequent chemical modifications is a hallmark of advanced chemo-enzymatic synthesis routes.

The following table compares traditional and emerging synthetic approaches.

| Feature | Traditional Methods (e.g., m-CPBA) | Advanced Catalytic Methods |

| Oxidant | Stoichiometric peroxyacids | Catalytic metal complex with H₂O₂ or O₂ |

| Conditions | Often requires chlorinated solvents | Milder conditions, potentially in greener solvents |

| Byproducts | Stoichiometric amounts of acid byproduct | Catalytic, less waste (e.g., water) |

| Selectivity | Good, but can be limited with complex substrates | Potentially higher chemo-, regio-, and stereoselectivity |

| Environmental Impact | Moderate to high | Generally lower |

Reactivity and Chemical Transformations of 2,3 Anhydroerythritol

Epoxide Ring-Opening Reactions of 2,3-Anhydroerythritol

The high ring strain of the epoxide rings in this compound makes them prone to nucleophilic attack, leading to ring-opening. libretexts.orgbyjus.com These reactions can be catalyzed by either acids or bases, and the regioselectivity and stereochemistry of the products are highly dependent on the reaction conditions.

Acid-Catalyzed Ring Opening: Regioselectivity and Stereochemical Outcomes

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. libretexts.orgbyjus.com The nucleophile then attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state. masterorganicchemistry.comlibretexts.orglibretexts.org This is because the acid-catalyzed ring-opening of epoxides proceeds through a mechanism that has significant SN1 character. libretexts.orgbyjus.comlibretexts.org

The attack of the nucleophile occurs from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the stereocenter. byjus.com This is a key feature of the SN2-like component of the mechanism. libretexts.orgbyjus.com Therefore, the acid-catalyzed hydrolysis of this compound is expected to yield a trans-diol. byjus.comlibretexts.org

Table 1: Regioselectivity and Stereochemical Outcomes of Acid-Catalyzed Ring Opening

| Reaction Condition | Nucleophile | Major Product | Regioselectivity | Stereochemistry |

|---|---|---|---|---|

| Aqueous Acid (e.g., H2SO4) | H2O | 1,2-Diol | Attack at the more substituted carbon | trans-Diol |

Base-Catalyzed Ring Opening: Regioselectivity and Stereochemical Outcomes

In contrast to acid-catalyzed ring-opening, base-catalyzed reactions proceed through a classic SN2 mechanism. libretexts.orglibretexts.org The nucleophile directly attacks one of the carbon atoms of the epoxide ring, without prior protonation of the oxygen atom. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. libretexts.orgmasterorganicchemistry.com

Similar to the acid-catalyzed reaction, the base-catalyzed ring-opening also results in an inversion of configuration at the point of attack, leading to the formation of a trans-diol. libretexts.orglibretexts.org The driving force for this reaction is the relief of ring strain in the three-membered epoxide ring. libretexts.orglibretexts.org

Table 2: Regioselectivity and Stereochemical Outcomes of Base-Catalyzed Ring Opening

| Reaction Condition | Nucleophile | Major Product | Regioselectivity | Stereochemistry |

|---|---|---|---|---|

| Aqueous Base (e.g., NaOH) | OH- | 1,2-Diol | Attack at the less substituted carbon | trans-Diol |

Nucleophilic Ring Opening with Diverse Reagents (e.g., Alkoxides, Grignard Reagents, Amines)

The epoxide rings of this compound can be opened by a wide variety of nucleophiles, leading to the formation of diverse functionalized products. These reactions are typically carried out under basic or neutral conditions and follow an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com

Alkoxides: Reaction with alkoxides (RO-) in the corresponding alcohol as a solvent yields alkoxy alcohols. masterorganicchemistry.com

Grignard Reagents: Grignard reagents (RMgX) are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds. libretexts.orgkhanacademy.org The reaction with ethylene oxide is a particularly useful method for producing primary alcohols with two additional carbon atoms. libretexts.org

Amines: Amines can also act as nucleophiles to open the epoxide ring, leading to the formation of amino alcohols. rsc.orgnih.gov This reaction is a key step in the synthesis of many biologically active molecules.

Table 3: Nucleophilic Ring Opening with Various Reagents

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | NaOCH3 | Alkoxy alcohol |

| Grignard Reagent | CH3MgBr | Alcohol with new C-C bond |

| Amine | NH3 | Amino alcohol |

Reductive and Oxidative Epoxide Cleavage Pathways

Beyond nucleophilic ring-opening, the epoxide rings of this compound can also be cleaved through reductive and oxidative pathways.

Reductive Cleavage: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can reduce epoxides to alcohols. wikipedia.orgmasterorganicchemistry.comwikipedia.org The reaction proceeds via nucleophilic attack of a hydride ion (H-) on one of the epoxide carbons. masterorganicchemistry.comwikipedia.org In the case of unsymmetrical epoxides, the hydride attacks the less substituted carbon. masterorganicchemistry.com

Oxidative Cleavage: The carbon-carbon bond of the epoxide ring can be cleaved oxidatively. One common method involves the use of periodic acid (HIO4) or sodium periodate (NaIO4), which first hydrolyzes the epoxide to a vicinal diol, followed by oxidative cleavage of the diol to form two carbonyl compounds. nih.gov This method can be a useful alternative to ozonolysis for the cleavage of carbon-carbon double bonds. nih.gov

Polymerization Chemistry of this compound

The bifunctional nature of this compound, containing two epoxide rings, makes it an excellent monomer for polymerization reactions.

Ring-Opening Multibranching Polymerization Mechanisms

This compound can undergo ring-opening multibranching polymerization (ROMBP) to produce hyperbranched polymers. acs.orgnih.gov This type of polymerization is a facile method for creating spherical carbohydrate polymers with a high degree of branching. nih.gov

The polymerization is typically initiated by a cationic initiator, such as boron trifluoride diethyl etherate (BF3·OEt2). acs.org The reaction proceeds through a mechanism involving proton transfer, leading to the formation of hyperbranched polytetritol. acs.org The resulting polymers have a high density of hydroxyl groups, making them water-soluble and biocompatible, which is advantageous for various biomedical applications. nih.govbohrium.com The degree of branching in these polymers can be controlled and is typically in the range of 0.28 to 0.50. nih.gov

Cationic Initiator Systems in Polytetritol Formation

The synthesis of hyperbranched carbohydrate polymers, specifically polytetritol, from anhydro sugars like this compound can be achieved through cationic ring-opening multibranching polymerization. This process is initiated by cationic species that facilitate the opening of the strained epoxide ring, leading to the formation of a highly branched polymer structure.

Research has demonstrated the effectiveness of strong acids as cationic initiators for the polymerization of anhydrotetritols. For instance, the polymerization of 1,4-anhydroerythritol, a structural isomer of this compound, has been successfully initiated using trifluoromethanesulfonic acid (CF₃SO₃H) and fluorosulfonic acid (FSO₃H) acs.org. The polymerization of 2,3-anhydrotetritol has also been reported as part of a study on the synthesis of various hyperbranched carbohydrate polymers via cationic polymerization nih.gov. The mechanism of this polymerization proceeds through a ring-opening reaction, followed by a proton-transfer reaction, which allows for the multibranching characteristic of the resulting polymer nih.gov. This method avoids gelation and produces water-soluble hyperbranched polymers with controlled molecular weights nih.gov.

The choice of initiator and reaction conditions can influence the polymerization process and the properties of the resulting polytetritol. The use of these potent cationic initiators enables the efficient formation of hyperbranched structures from anhydro sugar monomers.

Structural Characteristics of Hyperbranched Carbohydrate Polymers

Hyperbranched polymers derived from this compound and its isomers exhibit unique structural features that distinguish them from linear polymers. These characteristics include a high degree of branching, a globular or spherical architecture, and a high density of terminal functional groups.

The degree of branching (DB) is a key parameter used to quantify the structure of hyperbranched polymers. For hyperbranched carbohydrate polymers synthesized from 1,4-anhydroerythritol and 1,4-anhydro-l-threitol, the DB values have been estimated from ¹³C NMR spectra to be in the range of 0.28 to 0.47 acs.org. A similar range of 0.28 to 0.50 has been reported for hyperbranched polymers derived from various anhydro and dianhydro sugars, including 2,3-anhydrotetritol nih.gov.

The molecular weight of these polymers can be determined by various techniques, often revealing discrepancies that highlight their compact structure. For polymers from 1,4-anhydroerythritol, weight-average molecular weights (Mw) determined by static laser light scattering (SLS) were found to be significantly higher (3.2 × 10⁴ to 5.1 × 10⁵) than those estimated by size exclusion chromatography (SEC) (1.5 × 10³ to 1.4 × 10⁴) acs.org. This difference is attributed to the compact, particle-like nature of the hyperbranched polymers in solution. Further evidence of their compact structure is their very low intrinsic viscosities, which for polymers of 1,4-anhydroerythritol and its threitol isomer ranged from 3.26 × 10⁻² to 7.30 × 10⁻² dL·g⁻¹ acs.org. These structural characteristics suggest that these hyperbranched carbohydrate polymers behave as nanoscale particles in solution acs.org.

| Monomer | Degree of Branching (DB) | Mw (SLS) | Mw (SEC) | Intrinsic Viscosity [η] (dL·g⁻¹) |

|---|---|---|---|---|

| 1,4-Anhydroerythritol | 0.28–0.47 | 3.2 × 10⁴ – 5.1 × 10⁵ | 1.5 × 10³ – 1.4 × 10⁴ | 3.26 × 10⁻² – 7.30 × 10⁻² |

| 2,3-Anhydrotetritol | 0.28–0.50 | N/A | N/A | N/A |

Deoxygenation and Deoxydehydration (DODH) Reactions Involving this compound and its Derivatives

Deoxygenation reactions, particularly catalytic deoxydehydration (DODH), are significant transformations for converting biomass-derived polyols like erythritol (B158007) and its anhydro derivatives into valuable chemicals. These reactions involve the removal of hydroxyl groups to form unsaturated or saturated products.

Catalytic Deoxydehydration of Vicinal Diol Moieties

The catalytic deoxydehydration (DODH) of vicinal diols, which are present in derivatives of this compound such as 1,4-anhydroerythritol, is a powerful method for introducing unsaturation. This reaction effectively removes two adjacent hydroxyl groups to form a double bond. The general mechanism for DODH catalyzed by metal-oxo complexes involves the condensation of the diol with the metal-oxo bond, followed by reduction of the metal-oxo-diolate intermediate and subsequent extrusion of an olefin to regenerate the catalyst royalsocietypublishing.orgresearchgate.net.

The DODH of 1,4-anhydroerythritol has been investigated using various catalytic systems, leading to the formation of 2,5-dihydrofuran (B41785). This reaction serves as a model for the conversion of biomass-derived C4 sugar alcohols to useful intermediates. The mechanism can be complex, with computational studies suggesting that for some catalysts, the first O-H bond cleavage and the extrusion of dihydrofuran can be rate-controlling steps rsc.org.

Hydrogenolysis and Hydrodeoxygenation Pathways to Saturated Products

Hydrogenolysis and hydrodeoxygenation are reductive processes that lead to the formation of saturated products from this compound and its derivatives. These reactions involve the cleavage of C-O bonds with the concurrent addition of hydrogen.

The hydrogenolysis of erythritol has been studied for the production of butanediols nih.gov. A proposed direct hydrogenolysis mechanism involves the attack of hydride species from the metal surface on alkoxide species formed on the catalyst support nih.gov. The hydrogenolysis of 1,4-anhydroerythritol can also yield butanediols through a multi-step process. For instance, the reaction can proceed via ring-opening hydrogenolysis to form 1,2,3-butanetriol, which is then further deoxygenated to 1,3-butanediol rsc.orgrsc.org.

Hydrodeoxygenation of 1,4-anhydroerythritol to tetrahydrofuran has also been demonstrated, highlighting a pathway to cyclic ethers uprm.edu. Furthermore, a one-pot synthesis of 1,4-butanediol from 1,4-anhydroerythritol has been developed, which involves a sequence of deoxydehydration to 2,5-dihydrofuran, followed by isomerization, hydration, and hydrogenation rsc.orgresearchgate.net.

Heterogeneous and Homogeneous Catalyst Systems for Deoxygenation

A wide array of both heterogeneous and homogeneous catalysts have been developed for the deoxygenation of this compound and its related compounds.

Homogeneous Catalysts: Rhenium-based complexes are prominent homogeneous catalysts for DODH reactions. Pyridinium perrhenate salts have been shown to be effective for the DODH of diols, with computational studies suggesting a mechanism involving proton shuttling within the ion pair rsc.org. Other early transition metal-oxo catalysts based on molybdenum and vanadium are also active in DODH royalsocietypublishing.orgsemanticscholar.org.

Heterogeneous Catalysts: Supported metal catalysts are widely used for deoxygenation due to their stability and ease of separation. For the DODH of 1,4-anhydroerythritol, supported rhenium oxide catalysts, often on supports like ceria or titania, have demonstrated high activity rsc.orgrsc.org. The addition of a promoter such as gold or palladium can enhance the catalytic performance by facilitating hydrogen dissociation rsc.org. Molybdenum oxide supported on titania has also been identified as a promising and more cost-effective alternative to rhenium-based catalysts for this reaction rsc.orgamericanelements.com.

For hydrogenolysis and hydrodeoxygenation reactions, bimetallic catalysts are often employed. Ir-ReOₓ/SiO₂ has been used for the hydrogenolysis of erythritol to butanediols nih.gov. Tungsten-modified platinum on silica (Pt-WOₓ/SiO₂) has been shown to be effective for the one-pot synthesis of 1,3-butanediol from 1,4-anhydroerythritol rsc.orgrsc.org. Supported palladium and rhenium oxide catalysts are also effective for the selective hydrodeoxygenation of 1,4-anhydroerythritol to tetrahydrofuran uprm.edu.

| Reaction Type | Catalyst System | Substrate | Major Product(s) |

|---|---|---|---|

| Deoxydehydration (DODH) | Pyridinium perrhenate salts (Homogeneous) | Vicinal diols | Alkenes |

| Deoxydehydration (DODH) | ReOₓ/TiO₂, MoOₓ/TiO₂ (Heterogeneous) | 1,4-Anhydroerythritol | 2,5-Dihydrofuran |

| Hydrogenolysis | Ir-ReOₓ/SiO₂ (Heterogeneous) | Erythritol | 1,4- and 1,3-Butanediol |

| Hydrogenolysis | Pt-WOₓ/SiO₂ (Heterogeneous) | 1,4-Anhydroerythritol | 1,3-Butanediol |

| Hydrodeoxygenation | Pd-ReOₓ supported (Heterogeneous) | 1,4-Anhydroerythritol | Tetrahydrofuran |

| DODH/Hydrogenation | ReOₓ–Au/CeO₂ + ReOₓ/C (Heterogeneous) | 1,4-Anhydroerythritol | 1,4-Butanediol |

Derivatization and Functionalization of this compound

The presence of both an epoxide ring and hydroxyl groups in this compound allows for its conversion into a variety of derivatives through functionalization reactions. The epoxide ring is susceptible to ring-opening reactions with various nucleophiles, while the hydroxyl groups can be protected or modified.

A study on the synthesis of α,ω-disubstituted derivatives of this compound has been reported nih.gov. In this work, the primary hydroxyl groups were protected using benzyloxycarbonyl groups before the epoxidation of the corresponding diene to form the anhydroerythritol derivative. This approach allows for the selective modification of the terminal positions of the molecule. The epoxide ring can then undergo nucleophilic attack, leading to the introduction of a wide range of functional groups. The ring-opening of epoxides can be catalyzed by either acid or base. Under basic conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction openstax.org. Acid-catalyzed ring-opening involves protonation of the epoxide oxygen, followed by nucleophilic attack, which often occurs at the more substituted carbon due to the development of some positive charge at this position openstax.org. These reactions provide a versatile route to functionalized tetritol derivatives from this compound.

Synthesis of Spiro Compounds and Chelation Chemistry

The strained three-membered ring of the epoxide in this compound makes it a reactive intermediate for various chemical transformations. However, its specific application in the direct synthesis of spiro compounds is not extensively documented in dedicated literature. In principle, the diepoxide derivatives of erythritol or related polyols could serve as precursors for spirocycle formation. The synthesis of spiro-epoxyoxindoles, for instance, has been achieved through Darzens reactions, which involve the formation of an epoxide ring followed by cyclization to create the spiro junction. rsc.org Furthermore, the ring-opening of spiro-epoxyoxindoles is a known pathway to functionalized spirocyclic vicinal diols, highlighting the utility of the epoxide group in constructing these complex structures. rsc.org A general strategy for creating spiro compounds can involve the intramolecular cyclization of a molecule containing both a nucleophile and an electrophilic center. The opening of an epoxide ring by an internal nucleophile is a plausible, though not specifically cited for this compound, route to spirocyclic ethers.

The chelation chemistry of this compound itself is not a prominent subject in available research. Chelation involves the binding of a single metal ion to multiple donor sites within the same ligand, forming a ring-like structure. While this compound possesses potential donor atoms in its hydroxyl groups and the epoxide oxygen, its efficacy as a chelating agent has not been established. However, related sugar-derived molecules and functionalized epoxides have been investigated for their metal-binding properties. For example, sugar-based surfactants have been synthesized to act as chelating agents for metal removal from wastewater. nih.gov The regioselectivity of ring-opening reactions in certain cyclitol epoxides can be controlled by a chelation mechanism, where a free hydroxyl group coordinates with a Lewis acid catalyst (like a lanthanide), directing the nucleophilic attack. acs.org This "chelation control" has been observed in reactions of α,β-epoxy-aldehydes with Lewis acids, where a metal-centered chelate intermediate dictates the stereochemical outcome. researchgate.net These examples suggest that under specific conditions, the hydroxyl groups of this compound could potentially direct metal-catalyzed transformations via a transient chelate complex, although stable chelation by the parent molecule is not a reported feature.

Formation of Organometallic Complexes

The interaction of this compound with organometallic reagents is primarily governed by the high reactivity of its strained epoxide ring. Organometallic compounds, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that readily attack the electrophilic carbon atoms of an epoxide, leading to a ring-opening reaction. masterorganicchemistry.comyoutube.com This reaction is a fundamental method for forming carbon-carbon bonds.

The mechanism proceeds via a backside S(_N)2 attack by the nucleophilic carbon of the organometallic reagent on one of the epoxide carbons. libretexts.orgopenstax.org This attack forces the C-O bond to break, relieving the ring strain and forming an alkoxide intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield a β-substituted alcohol. masterorganicchemistry.com

General Reaction Scheme:

Step 1: Nucleophilic attack by the organometallic reagent (e.g., R-MgX) on an epoxide carbon, leading to ring-opening.

Step 2: Protonation of the resulting alkoxide during workup to form the final alcohol product.

In the case of an unsymmetrical epoxide, the regioselectivity of the attack under these basic/nucleophilic conditions is dictated by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom. youtube.comopenstax.org For this compound, which is symmetrical, attack can occur at either C2 or C3, leading to the same product. The reaction with a Grignard reagent like methylmagnesium bromide would yield 3-methyl-1,2,4-butanetriol after workup.

The table below summarizes the expected products from the reaction of this compound with common organometallic reagents, illustrating the S(_N)2 ring-opening mechanism.

| Organometallic Reagent | Reagent Formula | Expected Product after Workup |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 3-Methylbutane-1,2,4-triol |

| Ethyllithium | CH₃CH₂Li | 3-Ethylbutane-1,2,4-triol |

| Phenylmagnesium Chloride | C₆H₅MgCl | 3-Phenylbutane-1,2,4-triol |

Analog and Derivative Synthesis for Advanced Chemical Research

This compound serves as a building block for the synthesis of various analogs and derivatives. Research has focused on creating α,ω-disubstituted derivatives by first protecting the primary hydroxyl groups, performing an epoxidation, and then further transformations. nih.gov

A key synthetic strategy involves the use of benzyloxycarbonyl groups to protect the primary hydroxyls of the precursor diene, followed by epoxidation to form the anhydroerythritol core. This method has been used to synthesize derivatives of this compound as well as related compounds like 2,3-anhydro-DL-threitol, 2,3:4,5-dianhydrogalactitol, and 2,3:4,5-dianhydroallitol. nih.gov The epoxide ring in these structures is a versatile functional group that can be opened by various nucleophiles to introduce new functionalities, making these compounds valuable intermediates in synthetic chemistry.

The table below details the precursors and resulting anhydro compounds from a study on derivative synthesis.

| Precursor Type | Anhydro Compound Synthesized | Reference |

|---|---|---|

| Protected Alkene | This compound derivative | nih.gov |

| Protected Alkene | 2,3-Anhydro-DL-threitol derivative | nih.gov |

| Protected Diene | 2,3:4,5-Dianhydrogalactitol | nih.gov |

| Protected Diene | 2,3:4,5-Dianhydroallitol | nih.gov |

These synthetic routes provide access to a range of diepoxides and their derivatives, which are of interest as potential alkylating agents and as chiral synthons for more complex molecules. nih.gov

2,3 Anhydroerythritol As a Key Synthetic Intermediate

Building Block for Complex Carbohydrates and Glycoconjugates

The synthesis of complex carbohydrates and glycoconjugates is crucial for understanding their significant biological roles, from cell signaling to immune responses. ccspublishing.org.cn 2,3-Anhydroerythritol provides a strategic starting point for creating larger carbohydrate structures due to the stereospecific nature of epoxide ring-opening reactions.

The core principle involves the nucleophilic attack on one of the carbon atoms of the epoxide ring. This reaction proceeds via an SN2 mechanism, which results in the inversion of configuration at the reaction center. ccspublishing.org.cn This controlled introduction of a new stereocenter is a fundamental strategy in carbohydrate chemistry. By choosing appropriate nucleophiles and protecting groups, chemists can selectively open the epoxide rings to build up oligosaccharide chains with desired stereochemistry. For example, the reaction with an alcohol or a suitably protected sugar derivative as a nucleophile can form a new glycosidic-like linkage.

Key strategies in carbohydrate synthesis where a building block like this compound is valuable include:

Controlled Inversion: The use of sulfonyl groups to create leaving groups for SN2 displacement is a common method for inverting hydroxyl groups in carbohydrates. ccspublishing.org.cn The epoxide in this compound acts as a pre-activated synthon, accomplishing a similar stereo-inverting transformation without the need for initial sulfonation.

Anomeric Modification: While the Mitsunobu reaction is a well-known method for inverting the stereochemistry at the anomeric carbon of a sugar, the principles of nucleophilic substitution it relies on are analogous to epoxide-opening reactions. beilstein-journals.org Both methods allow for the creation of specific glycosidic linkages, which are the cornerstone of oligosaccharide and glycoconjugate assembly. nih.gov

The synthesis of glycoconjugates, which are carbohydrates linked to proteins or lipids, also benefits from versatile building blocks. nih.gov The functional groups introduced by the ring-opening of this compound can be further modified for conjugation to other biomolecules, such as peptides or lipids, to create complex bioactive structures.

Precursor in Chiral Pool Synthesis for Enantiomerically Enriched Compounds

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, inexpensive, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of the starting material, transferring its stereochemical information to the final target molecule, thus avoiding the need for complex resolution steps or asymmetric catalysts.

This compound, being derived from erythritol (B158007) (a natural sugar alcohol), is a member of the chiral pool. Its well-defined stereocenters make it an excellent precursor for the synthesis of enantiomerically enriched compounds. The synthetic utility lies in the ability to open the epoxide rings with a variety of nucleophiles, leading to the formation of new chiral centers whose stereochemistry is dictated by the starting material's configuration.

This strategy is particularly valuable for synthesizing molecules with multiple stereocenters, a common feature in many pharmaceuticals and natural products. The conversion of the stereocenters present in this compound into new functionalities or even into elements of axial chirality is a modern application of this concept. rsc.org The synthesis of complex, biologically active molecules often relies on the availability of such chiral building blocks to construct the target structure efficiently and with high optical purity. ajchem-b.commdpi.com

Role in the Development of Novel Polymeric Materials

The strained ring system of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a process used to create a variety of polymers, including polyesters and polyethers. wikipedia.org The polymerization is driven by the relief of ring strain, leading to the formation of stable polymer chains.

Research has demonstrated the synthesis of hyperbranched polytetritol through the ring-opening multibranching polymerization of this compound. This polymerization is typically initiated with a cationic initiator, such as boron trifluoride diethyl etherate (BF₃·OEt₂). The process involves a ring-opening reaction followed by a proton-transfer, leading to a polymer structure consisting of erythritol and dl-threitol units.

The characteristics of the resulting polymer are highly dependent on the reaction conditions. The table below summarizes key findings from a study on the polymerization of this compound.

| Monomer | Initiator | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight (Mw,SLS) | Degree of Branching (DB) |

|---|---|---|---|---|---|---|

| This compound | BF3·OEt2 | 100 | 120 | 85 | 1.8 x 104 | 0.45 |

The resulting hyperbranched polymers are a novel class of carbohydrate polymers with unique properties, such as high functionality and a globular, nanoscale structure. These materials have potential applications in fields like biomedicine, for example as drug delivery vehicles or in the creation of hydrogels.

Scaffold for the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and natural products. rsc.orgmdpi.com The epoxide groups of this compound serve as excellent electrophilic sites for reactions with nucleophiles, making it a valuable scaffold for building various heterocyclic systems.

A prominent example is the synthesis of oxazolidines, a class of five-membered nitrogen- and oxygen-containing heterocycles. wikipedia.org The reaction of an epoxide with an imine or a primary amine can lead to the formation of an amino alcohol intermediate, which can then cyclize to form the oxazolidine (B1195125) ring. nih.gov In the case of this compound, its diepoxide nature offers the potential to synthesize bis-oxazolidines or more complex fused heterocyclic systems. The general synthesis of oxazolidines often involves the condensation of a 2-aminoalcohol with an aldehyde or ketone. wikipedia.org The ring-opening of this compound with an amine nucleophile directly generates the required 2-aminoalcohol moiety, providing a direct route to these heterocycles.

Furthermore, the reaction of epoxides with other nucleophiles can lead to a wide range of other heterocyclic structures. For instance, reaction with azide (B81097) nucleophiles followed by reduction and cyclization can lead to nitrogen-containing heterocycles. Formal [3+2] cycloaddition reactions between epoxides and various unsaturated compounds are a powerful method for constructing five-membered heterocyclic rings. The stereochemistry of the starting this compound scaffold allows for the synthesis of these heterocyclic compounds with a high degree of stereocontrol.

Mechanistic and Computational Studies in 2,3 Anhydroerythritol Chemistry

Elucidation of Reaction Mechanisms via Experimental Approaches

Determining the precise step-by-step sequence of a chemical reaction, or its mechanism, relies on a suite of experimental techniques. These methods are designed to gather evidence about transient intermediates, the flow of atoms, and the factors that influence the reaction's course. In the context of 2,3-anhydroerythritol and related polyol chemistry, several key experimental approaches are employed.

Intermediate Detection and Trapping: Many reactions proceed through short-lived intermediates that are not present among the final products. dalalinstitute.com Identifying these species is crucial for confirming a proposed mechanism. Techniques such as spectrophotometric methods can sometimes detect intermediates directly. dalalinstitute.com Alternatively, intermediates can be "trapped" by adding a highly reactive substrate that intercepts them, forming a stable, characterizable product. dalalinstitute.com For instance, in reactions involving carbene intermediates, their formation can be confirmed by trapping them with cyclohexene. dalalinstitute.com

Isotopic Labeling and Crossover Experiments: Isotopic labeling is a powerful tool for tracking the movement of specific atoms throughout a reaction. dalalinstitute.com By replacing an atom (e.g., hydrogen with deuterium (B1214612) or oxygen with ¹⁸O) in a reactant molecule, its final position in the product can be determined, providing definitive evidence for bond-breaking and bond-forming events. dalalinstitute.com Crossover experiments can distinguish between intramolecular (single-molecule) and intermolecular (multi-molecule) pathways. dalalinstitute.comwalisongo.ac.id In these experiments, a mixture of two similar but distinct reactants is used; the formation of "crossover" products, where fragments of the two initial reactants have combined, indicates an intermolecular mechanism. dalalinstitute.com

Stereochemical Analysis: For chiral molecules like this compound, the stereochemistry of the products provides significant mechanistic insight. dalalinstitute.com For example, observing whether a reaction proceeds with inversion or retention of configuration at a stereocenter can help to distinguish between mechanisms like Sₙ1 and Sₙ2. dalalinstitute.com In the cationic ring-opening polymerization of this compound, the stereochemical makeup of the resulting hyperbranched poly(threitol) units offers clues about the ring-opening mechanism. uc.edu

Kinetic Studies: Analyzing the rate of a reaction and how it is affected by the concentration of reactants and catalysts provides the rate law. This experimental rate law must be consistent with any proposed mechanism. walisongo.ac.idlibretexts.org For example, in the deoxydehydration (DODH) of diols catalyzed by molybdenum complexes, in situ infrared spectroscopy has been used to monitor the reaction progress over time, providing critical kinetic data. acs.org

A summary of common experimental approaches is provided in the table below.

| Experimental Approach | Objective | Example Application Area |

| Intermediate Trapping | To identify and confirm the existence of transient species. dalalinstitute.com | Detecting carbene or nitrene intermediates. dalalinstitute.com |

| Isotopic Labeling | To trace the path of atoms from reactants to products. dalalinstitute.com | Determining which C-O bond breaks in ester hydrolysis. dalalinstitute.com |

| Crossover Experiments | To differentiate between intramolecular and intermolecular pathways. dalalinstitute.comwalisongo.ac.id | Studying rearrangement reactions like the Claisen rearrangement. dalalinstitute.com |

| Stereochemical Analysis | To understand the 3D spatial course of a reaction. dalalinstitute.com | Distinguishing between Sₙ1 (racemization) and Sₙ2 (inversion) mechanisms. dalalinstitute.com |

| In Situ Spectroscopy | To monitor species concentrations in real-time for kinetic analysis. acs.org | Following the DODH of diols to determine reaction rates. acs.org |

Quantum Chemical Investigations and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms at the molecular level. nih.govarabjchem.org These computational methods allow researchers to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and gain fundamental insights that are often difficult to obtain experimentally. acs.orgresearchgate.net

Modeling Reaction Pathways: DFT calculations can map out the entire energy profile of a proposed reaction mechanism. acs.orgrsc.org This involves locating the lowest energy structures (geometries) of all species involved and the high-energy transition states that connect them. rsc.org For the deoxydehydration of 1,4-anhydroerythritol on catalyst surfaces, DFT has been used to model the adsorption of the molecule, the step-wise cleavage of C-O and O-H bonds, and the final release of the product. rsc.org These calculations can compare multiple competing pathways to predict the most likely mechanism. acs.orgresearchgate.net

Energetics and Electronic Structure: A key output of DFT calculations is the energy of each molecular structure, which allows for the determination of reaction enthalpies and activation energy barriers. acs.orgresearchgate.net The activation energy is the minimum energy required for a reaction to occur and is critical for understanding reaction rates. acenet.edu Furthermore, these methods provide detailed information about the electronic structure of a molecule, including the distribution of electron density (molecular electrostatic potential) and the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding reactivity. nih.govarabjchem.orgresearchgate.net

Computational Methods: A variety of software packages and theoretical models are used for these investigations. The choice of the functional (e.g., B3LYP, M06-L) and basis set (e.g., 6-311G+(d,p)) is crucial for obtaining accurate results. nih.govresearchgate.net For surface catalysis, plane-wave DFT calculations using packages like the Vienna Ab-initio Simulation Package (VASP) are common. rsc.orgamazonaws.com Advanced techniques like the Climbing Image Nudged Elastic Band (CI-NEB) method are used to locate the precise structure of transition states. rsc.org

The table below summarizes typical parameters used in DFT studies relevant to anhydro-sugar chemistry. nih.govrsc.org

| Computational Method/Parameter | Purpose |

| Density Functional Theory (DFT) | Core method for calculating the electronic structure and energy of molecules. |

| B3LYP, PBE, M06 | Specific exchange-correlation functionals used within DFT to approximate electron interactions. nih.govresearchgate.netresearchgate.net |

| 6-31G*, 6-311++G(d,p) | Basis sets that describe the atomic orbitals used in the calculation. nih.govresearchgate.net |

| VASP | A common software package for solid-state and surface chemistry calculations. researchgate.netamazonaws.com |

| Geometry Optimization | Finding the lowest-energy three-dimensional structure of a molecule. researchgate.net |

| Transition State Search (e.g., CI-NEB) | Locating the highest-energy point along the minimum-energy reaction path. rsc.org |

| Frequency Calculation | Confirming that optimized structures are true minima or transition states and calculating thermodynamic properties. |

Kinetic Analysis of Reaction Pathways and Rate-Determining Steps

Experimental Kinetics: Experimentally, the rate law is determined by measuring how the reaction rate changes as the concentration of each reactant is varied. walisongo.ac.id This is often done under pseudo-first-order conditions, where all reactants but one are in large excess. walisongo.ac.id The data, typically concentration versus time, is then plotted and analyzed to find the reaction order with respect to each component. walisongo.ac.idlibretexts.org For example, kinetic analysis of erythritol (B158007) hydrogenolysis over an Ir/ReOₓ/TiO₂ catalyst involved varying temperature, H₂ pressure, and erythritol concentration to determine reaction orders and activation energies for different competing reaction pathways (dehydration, hydrogenolysis, etc.). researchgate.net

Computational Kinetics: DFT calculations provide a theoretical means to identify the RDS by calculating the activation energy for each elementary step in a proposed mechanism. acs.orgrsc.org The step with the highest energy barrier is predicted to be the RDS. This computational prediction can then be compared with experimental kinetic data. For instance, in the Mo-catalyzed DODH of a model diol, DFT calculations suggested that the rate-determining step was a proton transfer during the formation of the molybdenym-diolate intermediate. acs.org This was supported by in situ spectroscopic data that yielded a rate constant for this slow step of approximately 5 x 10⁻⁵ s⁻¹. acs.org

In the DODH of 1,4-anhydroerythritol over supported metal oxide catalysts, the RDS was found to depend on the specific catalyst used. rsc.org

Over ReO₂(2O)/6H-TiO₂ , the first O-H bond cleavage of the anhydroerythritol was found to be the rate-controlling step. rsc.org

Over MoO(2O)/3H-TiO₂ , the final extrusion of 2,5-dihydrofuran (B41785) from the catalyst was determined to be rate-controlling. rsc.org

The following table presents exemplary kinetic data from studies on erythritol conversion, illustrating the type of information gained from kinetic analysis. researchgate.net

| Reaction Pathway | Reactant Order (Erythritol) | Activation Energy (kJ mol⁻¹) |

| Dehydration | ~1 | 212.1 |

| C-O Hydrogenolysis | ~0.5 | Lower than C-C |

| C-C Hydrogenolysis | ~0.5 | Higher than C-O |

| Isomerization | ~0.5 | 20.0 |

Data adapted from kinetic studies on erythritol hydrogenolysis. researchgate.net

Theoretical Rationalization of Stereochemical and Regiochemical Control

Theoretical calculations are exceptionally powerful for explaining why a reaction favors the formation of a specific isomer. This control over the reaction's outcome is divided into two main areas: regiochemistry (which part of a molecule reacts) and stereochemistry (the 3D arrangement of the product). numberanalytics.comnumberanalytics.com

Regiochemical Control: Regiochemistry is concerned with the orientation of a chemical reaction. numberanalytics.com For example, in the ring-opening of an unsymmetrical epoxide like this compound, a nucleophile could attack either of the two carbon atoms of the epoxide ring. The preference for one site over the other is the regioselectivity. Theoretical models can rationalize this preference by calculating the activation energies for the two possible pathways. nsf.gov Factors influencing the outcome include:

Steric Effects: The nucleophile will preferentially attack the less sterically hindered carbon atom. numberanalytics.com

Electronic Effects: The distribution of charge in the molecule and the stability of potential intermediates (e.g., carbocations in acid-catalyzed opening) play a crucial role. numberanalytics.com

In the (3+2) annulation reactions of oxyallyl cations, DFT studies have shown that regiochemical control can arise from different factors depending on the exact substrates, including reactant distortion energy or a combination of orbital mixing and dispersive forces. nsf.gov

Stereochemical Control: Stereochemistry deals with the three-dimensional arrangement of atoms. libretexts.org Reactions that can produce different stereoisomers but preferentially form one are called stereoselective. numberanalytics.com Asymmetric catalysis, which uses a chiral catalyst to guide a reaction towards a specific stereoisomer, is a primary method for achieving this. numberanalytics.com

Theoretical models explain stereoselectivity by comparing the transition state energies for the pathways leading to different stereoisomers. rsc.org The pathway with the lower energy transition state will be faster and thus produce the major product. For chiral molecules like this compound, reactions often aim to preserve the existing stereocenters or create new ones with high fidelity. researchgate.net Computational studies can rationalize how a chiral catalyst or a chiral group already present in the substrate (substrate control) directs the approach of a reactant to achieve high diastereoselectivity. rsc.orggithub.io For example, DFT calculations have been used to elucidate the origin of diastereoselectivity in metal-catalyzed reactions by showing how the catalyst and substrate interact to favor one stereochemical outcome. rsc.org

Advanced Characterization Techniques for 2,3 Anhydroerythritol Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2,3-Anhydroerythritol. weebly.com It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of molecular structure. weebly.com

In the study of this compound reaction products, NMR is indispensable for confirming the opening of the epoxide ring and identifying the nature and stereochemistry of the resulting functional groups. For instance, the reaction of this compound with various nucleophiles will result in distinct changes in the chemical shifts and coupling constants of the protons and carbons in the erythritol (B158007) backbone.

Key Applications of NMR:

Structural Confirmation: Verifying the expected molecular structure of reaction products.

Stereochemical Analysis: Determining the relative and absolute configuration of stereocenters, which is critical in reactions involving chiral molecules like this compound.

Reaction Monitoring: Tracking the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time.

Identification of Intermediates: Detecting transient species that may provide insight into the reaction mechanism.

Illustrative NMR Data:

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Derivatives (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1/C4-H | 3.5 - 4.0 | ~60-70 | Protons and carbons of the primary alcohol groups. |

| C2/C3-H | 3.0 - 3.5 | ~50-60 | Protons and carbons of the epoxide ring. |

Note: These are generalized, illustrative values. Actual chemical shifts will vary depending on the solvent and the specific structure of the derivative.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity between protons and carbons, providing unambiguous structural assignments. weebly.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular vibrations of this compound and its reaction products. mgcub.ac.in These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their characteristic vibrational modes. uobabylon.edu.iq

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly sensitive to polar bonds and is widely used to detect the presence or absence of specific functional groups. uobabylon.edu.iq For this compound, the key vibrational modes are associated with the epoxide ring and the hydroxyl groups. The characteristic absorption bands of the epoxide ring, including symmetric and asymmetric C-O-C stretching, typically appear in the 1280-1230 cm⁻¹, 950-810 cm⁻¹, and 880-750 cm⁻¹ regions of the IR spectrum. researchgate.netspectroscopyonline.com The disappearance of these bands and the appearance of new bands, such as a broad O-H stretching band around 3300 cm⁻¹, can signify the opening of the epoxide ring and the formation of a diol. researchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.com The breathing mode of the epoxide ring gives rise to a characteristic Raman band, often observed between 1230 cm⁻¹ and 1280 cm⁻¹. researchgate.net Monitoring the intensity of this peak can be an effective way to follow the kinetics of reactions involving the opening of the epoxide ring. spectroscopyonline.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound and its Reaction Products

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |

| Epoxide Ring | Symmetric C-O-C Stretch (breathing) | 1280-1230 | 1280-1230 | researchgate.netresearchgate.net |

| Epoxide Ring | Asymmetric C-O-C Stretch | 950-810 | - | researchgate.netspectroscopyonline.com |

| Epoxide Ring | C-O-C Bending/Deformation | 880-750 | ~916 | researchgate.netresearchgate.net |

| Hydroxyl Group | O-H Stretch | ~3300 (broad) | - | researchgate.net |

The combination of IR and Raman spectroscopy provides a comprehensive picture of the functional group transformations occurring during reactions of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of molecules by analyzing the mass-to-charge ratio (m/z) of their ions. savemyexams.com For the analysis of this compound and its derivatives, MS provides crucial information for confirming the identity of reaction products and intermediates.

The analysis often involves soft ionization techniques to observe the molecular ion, followed by fragmentation to elucidate the structure. In the context of analyzing sugar alcohols like erythritol and its derivatives, techniques like gas chromatography-mass spectrometry (GC-MS) are frequently employed, often after a derivatization step such as silylation to increase volatility. nih.govresearchgate.net

Fragmentation Patterns:

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For instance, the fragmentation of sugar alcohols often involves the cleavage of C-C bonds and the loss of small molecules like water. ajrsp.com In the case of this compound derivatives, the fragmentation pattern would be expected to reveal information about the substituents introduced during a reaction and the integrity of the four-carbon backbone.

Table 3: Illustrative Mass Spectrometry Data for Erythritol

| Ion | m/z (mass-to-charge ratio) | Interpretation | Reference |

| [M-H]⁻ | 121 | Deprotonated molecular ion | researchgate.net |

| [2M-H]⁻ | 243 | Deprotonated dimer | researchgate.net |

Note: This data is for erythritol, the precursor to this compound. The mass spectrum of this compound would show a molecular ion corresponding to its lower molecular weight.

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule. This is particularly valuable for confirming the outcome of reactions where multiple products might be formed.

X-ray Diffraction Analysis for Solid-State Molecular Structures

For a reaction product of this compound to be analyzed by single-crystal XRD, it must first be obtained in a crystalline form. The diffraction pattern produced when X-rays are passed through the crystal can then be used to construct an electron density map, from which the atomic positions can be determined. wustl.edu

Applications in the Study of this compound Derivatives:

Absolute Structure Determination: XRD can be used to determine the absolute configuration of chiral centers, which is crucial for understanding the stereoselectivity of reactions.

Conformational Analysis: The technique reveals the preferred conformation of the molecule in the solid state, providing insights into steric and electronic effects.

Intermolecular Interactions: XRD analysis can identify and characterize intermolecular forces such as hydrogen bonding, which play a significant role in the packing of molecules in the crystal lattice. royalsocietypublishing.org

While a crystal structure for this compound itself was not found in the provided search results, the crystal structures of related compounds, such as erythritol and its derivatives, have been reported. royalsocietypublishing.orgacs.orgresearchgate.net For example, the crystal structure of erythritol tetranitrate (ETN) has been determined and compared to that of its derivatives. acs.orgresearchgate.net Such studies provide a basis for understanding how the modification of functional groups can influence the crystal packing and intermolecular interactions.

Table 4: Illustrative Crystallographic Data for an Erythritol Derivative

| Parameter | Value | Significance | Reference |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell | acs.orgresearchgate.net |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell | acs.orgresearchgate.net |

Conclusion and Future Research Directions in 2,3 Anhydroerythritol Chemistry

Current Research Challenges and Opportunities

The synthesis and application of 2,3-anhydroerythritol and its derivatives are areas of active research, presenting a unique set of challenges and opportunities for chemists.

Despite these challenges, the unique structure of this compound offers considerable opportunities. Its strained epoxide ring is highly reactive, making it an excellent precursor for a variety of chemical transformations. This reactivity has been harnessed in ring-opening multibranching polymerizations to create hyperbranched carbohydrate polymers. acs.org For instance, the polymerization of this compound using boron trifluoride diethyl etherate as a cationic initiator results in hyperbranched polytetritols. acs.org These polymers, with their high degree of branching, exhibit unique properties and have potential applications in materials science and biomedicine. acs.orgnii.ac.jp

Further opportunities lie in the development of novel catalytic systems to improve the efficiency and selectivity of reactions involving this compound. For example, the deoxydehydration (DODH) of its isomer, 1,4-anhydroerythritol, has been studied using various catalysts, including those based on molybdenum and rhenium. researchgate.netrsc.org Similar research into catalytic systems for this compound could lead to more sustainable and efficient synthetic routes. The development of catalysts that can facilitate one-pot syntheses would be particularly valuable, reducing the need for intermediate purification steps and minimizing waste. rsc.org

The exploration of this compound-based derivatives for pharmaceutical applications also presents a significant opportunity. While its isomer, 1,4-anhydroerythritol, has been used in the synthesis of nucleotide analogs with potential antiviral and anticancer properties, the full therapeutic potential of this compound derivatives remains largely untapped. chemicalbook.com Research into the structure-activity relationships of these compounds could lead to the discovery of new drug candidates. nih.gov

Prospective Avenues for Synthetic Innovation and Application Development

The future of this compound chemistry is poised for significant advancements, with promising avenues for both synthetic innovation and the development of novel applications.

In the realm of synthetic innovation, a key focus will be the development of more efficient and stereoselective synthetic methods. This includes the design of novel catalysts that can bypass the need for extensive protecting group chemistry. The use of biocatalysis, employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity, represents a particularly promising approach. This could lead to greener and more cost-effective production methods for this compound and its derivatives.

Furthermore, there is considerable scope for innovation in the polymerization of this compound. The synthesis of hyperbranched polytetritols has already been demonstrated, and future research could focus on controlling the architecture and functionality of these polymers to a greater degree. acs.org This could involve the development of new initiators and polymerization techniques to tailor the degree of branching, molecular weight, and end-group functionality. Such tailored polymers could find applications in areas ranging from drug delivery systems to advanced coatings and hydrogels. nii.ac.jp

The development of new applications for this compound and its derivatives is another exciting frontier. In materials science, the unique properties of polymers derived from this compound could be exploited to create novel materials with advanced functionalities. ktu.ltresearchgate.netrsc.orgidu.ac.id For example, their high density of hydroxyl groups could be utilized for cross-linking or for the attachment of other functional molecules, leading to materials with tunable properties. The development of biodegradable polymers from this renewable resource is also a significant area of interest. researchgate.net

In the pharmaceutical sector, the chiral nature of this compound makes it an attractive scaffold for the synthesis of complex, biologically active molecules. niscpr.res.in Future research will likely focus on the synthesis and biological evaluation of a wider range of derivatives. This could include the development of new antiviral, anticancer, or anti-inflammatory agents. The exploration of this compound as a building block for the synthesis of novel heterocyclic compounds and tryptamines also holds promise for drug discovery. nih.gov

Q & A

Q. How can computational modeling (DFT) complement experimental studies of this compound reaction mechanisms?

- Methodological Answer : Density functional theory (DFT) predicts transition states for epoxy ring-opening, identifying energetically favorable pathways (e.g., nucleophilic attack at C2 vs. C3). Benchmarking against experimental kinetic isotope effects (KIE) validates computational models .

Safety and Stability

Q. What decomposition products form under prolonged storage of this compound, and how are they detected?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.